molecular formula C18H24N2O3 B2763212 Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate CAS No. 2309779-84-6

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate

Cat. No.: B2763212
CAS No.: 2309779-84-6
M. Wt: 316.401
InChI Key: HOILYVOJNSMJDS-UHFFFAOYSA-N
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Description

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,4-diazepane ring substituted with a cyclobutyl group. This structure combines a rigid aromatic system with a conformationally flexible seven-membered diazepane ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-23-18(22)15-8-6-14(7-9-15)17(21)20-11-3-10-19(12-13-20)16-4-2-5-16/h6-9,16H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOILYVOJNSMJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazepane Ring Formation

The 1,4-diazepane scaffold is typically synthesized via cyclization reactions. A common approach involves reacting a diamine with a diketone or equivalent carbonyl-containing precursor. For example, 1,3-diaminopropane can react with cyclobutanecarboxaldehyde under acidic conditions to form the diazepane ring.

Reaction Conditions :

  • Catalyst: Keggin-type heteropolyacids (HPAs) or trifluoroacetic acid (TFA).
  • Solvent: Dichloromethane or toluene.
  • Temperature: Reflux (40–80°C).
  • Yield: 70–85%.

Cyclobutyl Substitution

Introducing the cyclobutyl group at the 4-position of the diazepane requires alkylation or nucleophilic substitution. A practical method involves treating 1,4-diazepane with cyclobutyl bromide in the presence of a base such as potassium carbonate:

$$
\text{1,4-Diazepane} + \text{Cyclobutyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-Cyclobutyl-1,4-diazepane} + \text{HBr}
$$

Optimization Notes :

  • Solvent : Dimethylformamide (DMF) enhances solubility of intermediates.
  • Reaction Time : 12–24 hours at 60°C.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Activation of Methyl 4-Carboxybenzoate

The carboxylic acid group of methyl 4-carboxybenzoate must be activated to facilitate amide bond formation. Two prevalent methods are employed:

Acid Chloride Formation

Treatment with thionyl chloride (SOCl$$_2$$) converts the carboxylic acid to its corresponding acid chloride:

$$
\text{Methyl 4-carboxybenzoate} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Methyl 4-chlorocarbonylbenzoate} + \text{SO}2 + \text{HCl}
$$

Key Parameters :

  • Solvent : Anhydrous dichloromethane.
  • Temperature : Reflux (40°C) for 2 hours.
  • Yield : >90%.

Coupling Agent-Mediated Activation

Alternative activation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) :

$$
\text{Methyl 4-carboxybenzoate} + \text{EDC/HOBt} \rightarrow \text{Activated ester intermediate}
$$

Conditions :

  • Solvent : Dichloromethane or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or N-methylmorpholine (NMM).
  • Reaction Time : 1–2 hours at 0–25°C.

Amide Bond Formation: Coupling Diazepane and Benzoate

The final step involves reacting activated methyl 4-carboxybenzoate with 4-cyclobutyl-1,4-diazepane:

Acid Chloride Route

$$
\text{Methyl 4-chlorocarbonylbenzoate} + \text{4-Cyclobutyl-1,4-diazepane} \xrightarrow{\text{base}} \text{Target compound} + \text{HCl}
$$

Procedure :

  • Base : Triethylamine (2 equivalents).
  • Solvent : Dichloromethane.
  • Temperature : 0°C to room temperature.
  • Yield : 75–80%.

EDC/HOBt-Mediated Coupling

$$
\text{Activated ester} + \text{4-Cyclobutyl-1,4-diazepane} \rightarrow \text{Target compound} + \text{HOBt byproduct}
$$

Optimized Conditions :

  • Molar Ratio : 1:1.2 (acid:diazepane).
  • Reaction Time : 5–10 hours at 25°C.
  • Workup : Aqueous sodium bicarbonate wash, drying (Na$$2$$SO$$4$$), and column chromatography.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (500 MHz, CDCl$$_3$$) :

    • δ 7.99 (d, J = 8.0 Hz, 2H, aromatic), 7.78 (d, J = 8.0 Hz, 2H, aromatic), 3.90 (s, 3H, OCH$$_3$$), 3.45–3.30 (m, 4H, diazepane), 2.20–2.05 (m, 4H, cyclobutyl).
  • $$^13$$C NMR :

    • δ 170.5 (carbonyl), 166.2 (ester), 132.1–125.4 (aromatic), 52.3 (OCH$$_3$$), 48.1–42.5 (diazepane), 30.2–25.8 (cyclobutyl).

Mass Spectrometry (MS)

  • ESI+ : m/z 359.2 [M+H]$$^+$$.

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Parameter Acid Chloride Route EDC/HOBt Route
Yield 75–80% 70–75%
Reaction Time 2–4 hours 5–10 hours
Byproduct Management HCl neutralization HOBt filtration
Scalability High Moderate
Cost Low (SOCl$$_2$$) High (EDC/HOBt)

Challenges and Mitigation Strategies

  • Regioselectivity in Diazepane Synthesis : Competing alkylation at alternative positions is minimized using bulky bases (e.g., DBU).
  • Amide Hydrolysis Risk : Moisture-free conditions and anhydrous solvents prevent decomposition of the acid chloride.
  • Cyclobutyl Group Stability : Avoid prolonged heating above 60°C to prevent ring-opening reactions.

Industrial-Scale Considerations

For large-scale production, the acid chloride route is preferred due to lower reagent costs and faster reaction times. Continuous flow systems could enhance safety and efficiency during SOCl$$_2$$ handling.

Chemical Reactions Analysis

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the diazepane ring to a more saturated structure.

    Substitution: Nucleophilic substitution reactions can occur at the ester or diazepane ring, leading to the formation of new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The cyclobutyl group introduces steric bulk and electron-rich character, contrasting with the planar, electron-deficient aryl-quinoline substituents in C1–C7 .
  • The methyl ester group (target compound) may offer different solubility and metabolic stability compared to the ethyl ester in .

Physicochemical and Spectroscopic Properties

While explicit data for the target compound are unavailable, inferences can be drawn from analogs:

  • Synthetic Yield and Purity : Piperazine-based analogs (C1–C7) were synthesized in ethyl acetate, yielding yellow/white solids with high purity confirmed by $^1$H NMR and HRMS . The target compound’s synthesis likely follows similar protocols, though cyclobutyl incorporation may require optimized conditions.
  • Melting Points and Solubility: Aryl-quinoline derivatives (C1–C7) exhibit solid-state stability, suggesting the target compound may share comparable behavior. However, the cyclobutyl group’s hydrophobicity could reduce aqueous solubility relative to polar substituents (e.g., -NH$_2$ in B29) .

Research Findings and Implications

Structural analogs from demonstrate that minor modifications (e.g., halogenation, methoxylation) profoundly alter biological activity and physicochemical properties. The target compound’s unique combination of a diazepane core and cyclobutyl substituent positions it as a candidate for:

  • Drug Discovery : Enhanced conformational flexibility may improve target engagement in GPCRs or kinases.
  • Material Science : Tunable solubility and stability for polymer or catalyst applications.

Further studies should prioritize synthesizing the target compound and benchmarking it against C1–C7 and ’s ethyl derivative to validate these hypotheses .

Biological Activity

Methyl 4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)benzoate is a compound of interest due to its unique structural features and potential biological activities. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclobutyl group , a diazepane ring , and an ester functional group . The molecular formula is C18H27N3O3C_{18}H_{27}N_{3}O_{3}, and it exhibits a complex interaction profile with various biological targets.

The primary mechanism of action for this compound involves its interaction with the human histamine H3 receptor . As an antagonist of this receptor, the compound may modulate neurotransmitter release in the central nervous system, potentially influencing conditions such as cognitive disorders and sleep regulation.

Pharmacological Effects

Research has indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Cognitive Enhancement : Antagonism at the H3 receptor may enhance cognitive functions by increasing the release of neurotransmitters like acetylcholine .
  • Anti-inflammatory Properties : Some diazepane derivatives have shown potential in reducing inflammation through modulation of immune responses .

Case Studies and Research Findings

A significant study highlighted the role of diazepane derivatives in modulating cannabinoid receptors. These compounds demonstrated selective agonistic activity towards the CB2 receptor while avoiding CB1 interactions, which are often associated with psychoactive effects. This selectivity suggests a therapeutic potential in pain management and inflammatory conditions without central side effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

Compound NameStructure FeaturesBiological Activity
This compoundCyclobutyl, DiazepaneH3 receptor antagonist
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-N,N-dimethylbenzene-1-sulfonamideCyclobutyl, Diazepane, SulfonamideCB2 agonist
4-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-benzaldehydeCyclobutyl, DiazepanePotential anti-inflammatory

Q & A

Q. Basic Research Focus

  • NMR : 1H^1H and 13C^{13}C NMR confirm cyclobutyl (δ ~2.5–3.5 ppm for CH2_2) and diazepane (δ ~3.7 ppm for N-CH2_2) moieties. COSY or HSQC resolves overlapping signals in the diazepane ring .
  • MS : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns (e.g., loss of cyclobutyl group at m/z ~70) .

Advanced Consideration
X-ray crystallography resolves stereochemical ambiguities in the diazepane ring. For dynamic studies, variable-temperature NMR identifies conformational flexibility, which may affect binding to biological targets .

What are the primary biological targets hypothesized for this compound based on structural analogs, and how are binding affinities typically measured?

Basic Research Focus
Structural analogs (e.g., diazepane-containing kinase inhibitors) suggest potential interactions with G-protein-coupled receptors (GPCRs) or serine/threonine kinases. Preliminary assays include:

  • SPR (Surface Plasmon Resonance) : Measures real-time binding kinetics (KD_D) to immobilized targets .
  • Fluorescence Polarization : Quantifies displacement of fluorescent probes in competitive binding assays .

Advanced Consideration
Mechanistic studies employ cryo-EM or molecular docking to map interactions. For example, cyclobutyl groups may occupy hydrophobic pockets in kinases, as seen in analogs like imatinib derivatives .

What advanced strategies are employed to resolve discrepancies in biological activity data across different studies involving this compound?

Advanced Research Focus
Contradictions in IC50_{50} values often arise from:

  • Purity Variability : Trace impurities (e.g., unreacted diazepane precursors) skew activity. Orthogonal purification (HPLC + recrystallization) ensures >98% purity .
  • Assay Conditions : Buffer pH or co-solvents (e.g., DMSO concentration) affect solubility. Standardizing protocols (e.g., fixed DMSO ≤0.1%) reduces variability .

Methodological Solution
Meta-analysis of dose-response curves across studies identifies outliers. Cross-validation using isothermal titration calorimetry (ITC) confirms binding thermodynamics independent of assay artifacts .

How do variations in cyclobutyl substitution patterns affect the compound's physicochemical properties and interaction with enzymes?

Q. Advanced Research Focus

  • LogP : Cyclobutyl vs. cyclohexyl substituents decrease logP by ~0.5 units, enhancing aqueous solubility. Computational tools (e.g., MarvinSuite) predict partition coefficients .
  • Enzyme Inhibition : Bulkier substituents (e.g., spiro-cyclobutyl) reduce off-target effects. For example, replacing cyclobutyl with adamantyl in analogs improved selectivity for MAPK over CDK2 .

Experimental Design
SAR (Structure-Activity Relationship) studies synthesize derivatives with varied substituents. Enzymatic assays (e.g., fluorescence-based kinase inhibition) paired with MD simulations reveal steric and electronic influences .

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